molecular formula C13H22O4 B13192310 Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate

Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate

Cat. No.: B13192310
M. Wt: 242.31 g/mol
InChI Key: RONDEWWVFRYNBT-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate is an organic compound with the molecular formula C13H22O4 and a molecular weight of 242.31 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate typically involves the esterification of 2-acetyl-5,5-dimethyl-4-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-acetyl-5,5-dimethyl-4-oxoheptanoic acid.

    Reduction: Formation of ethyl 2-hydroxy-5,5-dimethyl-4-oxoheptanoate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate is utilized in various scientific research fields, including:

    Chemistry: As a precursor in the synthesis of complex organic molecules.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-acetyl-4-oxoheptanoate
  • Ethyl 2-acetyl-5-methyl-4-oxoheptanoate
  • Ethyl 2-acetyl-5,5-dimethyl-4-oxooctanoate

Uniqueness

Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate is unique due to its specific structural features, such as the presence of two methyl groups at the 5-position and the keto group at the 4-position. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate is a β-ketoester compound with significant biological activity and potential applications in various fields, including medicinal chemistry, agriculture, and enzymatic studies. This article explores its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound can be attributed to its ability to act as a substrate in enzymatic reactions. The compound undergoes various transformations catalyzed by enzymes, leading to the formation of different products. For instance:

  • Oxidation : Converts to 2-acetyl-5,5-dimethyl-4-oxohexanoic acid.
  • Reduction : Forms ethyl 2-hydroxy-5,5-dimethyl-4-oxohexanoate.
  • Substitution : Produces ethyl 2-acetyl-5,5-dimethyl-4-oxohexanamide.

These transformations highlight the compound's versatility in biochemical pathways.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development. Its derivatives may serve as precursors for active pharmaceutical ingredients (APIs), particularly in the synthesis of compounds with therapeutic properties.

Agricultural Chemistry

The compound is also being investigated for its use in developing agrochemicals. Its biological activity suggests potential efficacy as a pesticide or herbicide, although specific studies are still required to establish its effectiveness and safety profile in agricultural settings.

Case Studies and Research Findings

  • Enzyme-Catalyzed Reactions :
    • A study demonstrated the compound's role as a substrate in Michael addition reactions facilitated by transition-metal catalysts. The efficiency of these reactions varied based on conditions such as temperature and solvent choice .
    CatalystYield (%)Temperature (°C)Time (h)Solvent
    ZrCl₄236068THF
    Yb(OTf)₃936068H₂O
    ZrCl₄411000.33THF
  • Synthesis Pathways :
    • The compound has been synthesized through various methods, including multi-component reactions that yield high purity and yield rates under optimized conditions .
  • Comparative Studies :
    • Comparative analysis with structurally similar compounds indicates that this compound exhibits unique reactivity profiles due to its specific functional groups. This uniqueness enhances its potential applications across different chemical domains.

Properties

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate

InChI

InChI=1S/C13H22O4/c1-6-13(4,5)11(15)8-10(9(3)14)12(16)17-7-2/h10H,6-8H2,1-5H3

InChI Key

RONDEWWVFRYNBT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)CC(C(=O)C)C(=O)OCC

Origin of Product

United States

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